2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide
Beschreibung
This compound is a dihydropyridinone derivative featuring a 4-methylpiperidine substituent and a trifluoromethylphenyl acetamide group. The 1,4-dihydropyridinone core is a known pharmacophore in calcium channel blockers and kinase inhibitors, while the 4-methylpiperidinylmethyl group may enhance lipophilicity and blood-brain barrier penetration . The trifluoromethylphenyl moiety is commonly employed to improve metabolic stability and binding affinity via hydrophobic interactions .
Eigenschaften
IUPAC Name |
2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O3/c1-15-7-9-27(10-8-15)12-18-11-19(29)20(31-2)13-28(18)14-21(30)26-17-5-3-16(4-6-17)22(23,24)25/h3-6,11,13,15H,7-10,12,14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNPAFHGEVNHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound 2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide, often referred to as a derivative of dihydropyridine, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Dihydropyridine core : A key feature associated with various pharmacological activities.
- Piperidine moiety : Known for enhancing biological activity through modulation of receptor interactions.
- Trifluoromethyl group : Imparts unique electronic properties that can influence the compound's reactivity and biological interactions.
Molecular Formula
The molecular formula of this compound is C20H24F3N3O3, with a molecular weight of approximately 397.42 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Ion Channels : The compound may modulate the activity of calcium channels, influencing cellular signaling pathways associated with muscle contraction and neurotransmitter release.
- Enzymes : It has been shown to inhibit specific enzymes linked to inflammatory pathways, suggesting potential anti-inflammatory properties.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antinociceptive Activity : Studies have demonstrated that the compound exhibits significant pain-relieving properties in animal models.
- Anti-inflammatory Effects : The inhibition of pro-inflammatory cytokines suggests a role in managing inflammatory conditions.
- Neuroprotective Properties : Potential protective effects against neurodegenerative diseases have been observed, likely due to its ability to cross the blood-brain barrier.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antinociceptive effects in rodent models, suggesting potential use in pain management. |
| Study 2 | Showed that the compound effectively reduced inflammation markers in vitro, indicating its therapeutic potential for inflammatory diseases. |
| Study 3 | Investigated neuroprotective effects in a model of Alzheimer's disease, highlighting its ability to mitigate neuronal damage. |
Synthetic Routes
The synthesis of 2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. A common approach includes:
- Condensation Reaction : Between an appropriate amine and a ketone or aldehyde.
- Cyclization : To form the dihydropyridine ring structure.
- Functional Group Modifications : To introduce additional substituents such as the trifluoromethyl group.
Industrial Production Methods
In industrial settings, large-scale synthesis may utilize automated reactors and continuous flow processes to enhance efficiency and sustainability. Green chemistry principles are often applied to minimize waste and energy consumption during production.
Vergleich Mit ähnlichen Verbindungen
2-{2-[(4-Acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide
- Key Differences : Replaces the 4-methylpiperidine group with a 4-acetylpiperazine and substitutes the trifluoromethylphenyl with a trifluoromethoxyphenyl group.
- Implications: The acetylpiperazine may increase solubility but reduce CNS penetration compared to the methylpiperidine analogue.
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Key Differences: Substitutes the dihydropyridinone core with a pyrazolo[3,4-d]pyrimidine scaffold.
- Implications : The pyrazolopyrimidine core enhances planar rigidity, which may improve selectivity for kinase targets (e.g., JAK or PI3K inhibitors) but reduce flexibility required for calcium channel modulation .
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
- Key Differences: Features a thioether linkage and cyano group instead of the trifluoromethylphenyl acetamide.
- Implications: The thioether group increases susceptibility to oxidative metabolism, reducing half-life. The cyano group may enhance hydrogen bonding but introduce toxicity risks .
Pharmacological and Pharmacokinetic Comparisons
Key Findings :
- The target compound’s 4-methylpiperidinylmethyl group confers higher LogP than the acetylpiperazine analogue, suggesting better membrane permeability.
- The trifluoromethylphenyl group in the target compound enhances metabolic stability compared to the thioether-containing analogue .
- The pyrazolopyrimidine analogue’s rigid core shows superior kinase selectivity but lacks the calcium channel activity observed in dihydropyridinones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
